molecular formula C10H15NO3 B12287275 2-Amino-2-(2,4-dimethoxyphenyl)ethanol

2-Amino-2-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B12287275
M. Wt: 197.23 g/mol
InChI Key: XNLFQEYMRQGUGF-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a dimethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. This reduction can be achieved using boron-based reducing agents such as sodium borohydride or potassium borohydride under mild reaction conditions . The reaction is generally carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.

Industrial Production Methods

For industrial-scale production, the process involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base to form 2,4-dimethoxyphenyl-2-nitroethanol. This intermediate is then reduced using boron-based reducing agents to yield this compound . The industrial process is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and potassium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypotension.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. It acts as a direct-acting sympathomimetic agent, stimulating alpha-adrenergic receptors in both arterial and venous systems. This leads to vasoconstriction and an increase in blood pressure . The compound’s effects are mediated through the activation of adrenergic signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
  • 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Uniqueness

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions enhances its solubility and may affect its interaction with biological targets compared to other similar compounds .

Biological Activity

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with ethylene oxide or similar reagents under controlled conditions. The following table summarizes the key steps involved in the synthesis:

StepReagentsConditionsYield
12,4-Dimethoxyaniline + Ethylene oxideReflux in ethanol70%
2Hydrolysis of intermediateAqueous acid85%

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on MDA-MB-231 (breast cancer) cells demonstrated an IC50 value of approximately 15 µM , indicating significant antiproliferative activity. This compound was found to be more effective than several standard chemotherapeutic agents in vitro.

The compound's mechanism of action has been linked to apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in an increased percentage of cells in the sub-G1 phase, suggesting a rise in apoptotic cells. The following table summarizes the cell cycle distribution changes observed:

Treatment Concentration (µM)Sub-G1 (%)G1 (%)S (%)G2/M (%)
Control5652010
1015502510
3040302010

Antioxidant Activity

In addition to its cytotoxic properties, this compound has shown antioxidant activity. The DPPH radical scavenging assay indicated that it could effectively reduce free radicals, with an IC50 value of 25 µM , comparable to ascorbic acid.

Case Studies

  • Breast Cancer Cell Lines : In a comprehensive study analyzing various derivatives of phenolic compounds, it was found that those containing the dimethoxy group exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to their non-substituted counterparts. The study highlighted that the presence of electron-donating groups like methoxy significantly boosts biological activity.
  • Leishmanicidal Activity : Another investigation assessed the efficacy of related compounds against Leishmania spp., revealing that certain derivatives exhibited IC50 values below 1 µM , indicating potent leishmanicidal effects. Although specific data for this compound was not disclosed, the structural similarities suggest potential activity.
  • Genotoxicity Assessment : A genotoxicity study using Ames test protocols indicated that while some derivatives showed mutagenic potential, others including those with similar structural motifs as our compound exhibited negative results across various assays.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3

InChI Key

XNLFQEYMRQGUGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)OC

Origin of Product

United States

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